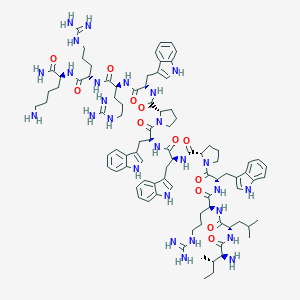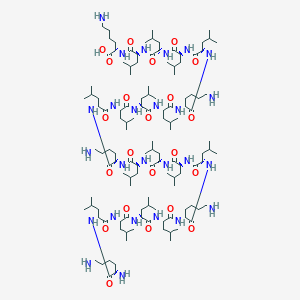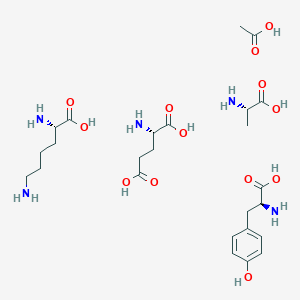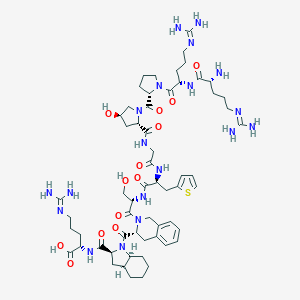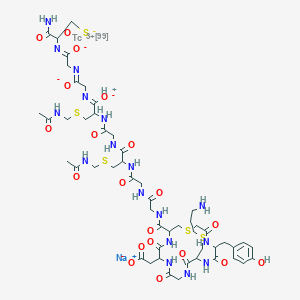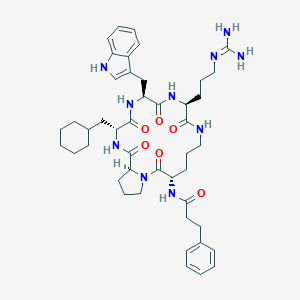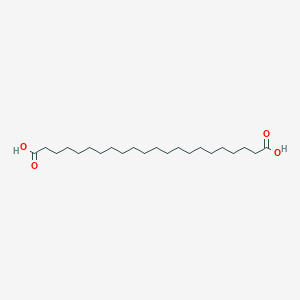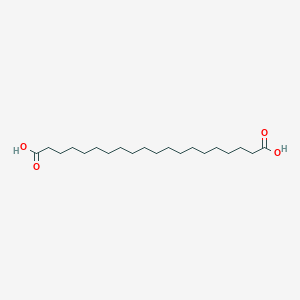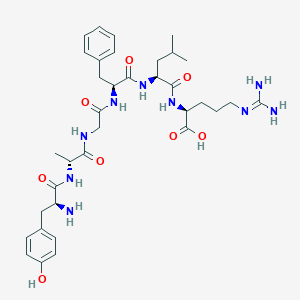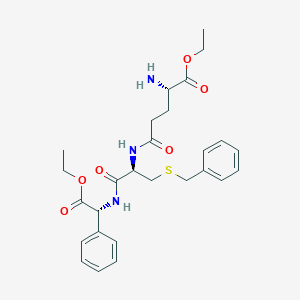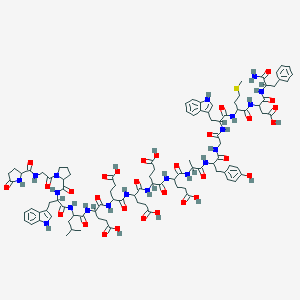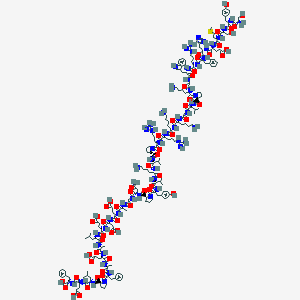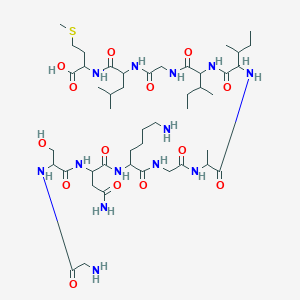
Amyloid beta-peptide(25-35)
描述
β-淀粉样蛋白肽(25-35) 是较大的 β-淀粉样蛋白肽的片段,与阿尔茨海默病的发病机制有关。该肽由 11 个氨基酸组成,以其神经毒性而闻名。 它被认为是阿尔茨海默病中观察到的神经毒性作用的负责功能域 .
作用机制
β-淀粉样蛋白肽(25-35) 的神经毒性作用主要归因于其聚集和形成纤维的能力。这些聚集体可以破坏细胞膜,导致细胞死亡。该肽与各种分子靶标相互作用,包括膜脂和受体,触发一系列导致神经毒性的事件。 所涉及的确切途径仍在研究中,但氧化应激和线粒体功能障碍被认为起着重要作用 .
生化分析
Biochemical Properties
Amyloid beta-peptide(25-35) plays a significant role in biochemical reactions, particularly in the context of neurodegeneration. This peptide interacts with various enzymes, proteins, and other biomolecules. For instance, amyloid beta-peptide(25-35) is known to increase intracellular calcium levels and reactive oxygen species (ROS), leading to the activation of caspase-3, an enzyme involved in apoptosis . Additionally, amyloid beta-peptide(25-35) interacts with the receptor for advanced glycation end products (RAGE), which facilitates its transport across the blood-brain barrier . These interactions contribute to the peptide’s neurotoxic effects and its role in the progression of Alzheimer’s disease.
Cellular Effects
Amyloid beta-peptide(25-35) exerts various effects on different types of cells and cellular processes. In neuronal cells, this peptide induces cytotoxicity by increasing ROS production and disrupting mitochondrial function . It also affects cell signaling pathways, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, amyloid beta-peptide(25-35) has been shown to compromise the integrity of the blood-brain barrier by altering the expression of tight junction proteins . These cellular effects contribute to the peptide’s role in neurodegeneration and cognitive decline.
Molecular Mechanism
The molecular mechanism of amyloid beta-peptide(25-35) involves several key processes. This peptide can adopt various conformations, including alpha-helical and beta-sheet structures, which influence its interactions with biomolecules . Amyloid beta-peptide(25-35) binds to cell membranes, particularly in regions rich in cholesterol and phospholipids, leading to membrane disruption and the formation of toxic oligomers . Additionally, the peptide’s interaction with RAGE and other receptors facilitates its internalization and subsequent activation of intracellular signaling pathways . These molecular interactions and conformational changes are critical for the peptide’s neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amyloid beta-peptide(25-35) can change over time. The stability and degradation of this peptide are influenced by various factors, including temperature and experimental conditions . Studies have shown that amyloid beta-peptide(25-35) can induce long-term effects on cellular function, such as sustained ROS production and mitochondrial dysfunction . Additionally, the peptide’s ability to form aggregates and fibrils increases over time, contributing to its neurotoxic properties . Understanding these temporal effects is essential for designing effective experimental protocols and therapeutic interventions.
Dosage Effects in Animal Models
The effects of amyloid beta-peptide(25-35) vary with different dosages in animal models. In mice, intracerebroventricular administration of amyloid beta-peptide(25-35) at doses of 6 nmol per mouse has been shown to induce cognitive impairment and memory deficits . Higher doses of the peptide can lead to more severe neurotoxic effects, including increased neuronal cell death and oxidative stress
Metabolic Pathways
Amyloid beta-peptide(25-35) is involved in several metabolic pathways, particularly those related to lipid metabolism and oxidative stress. This peptide can inhibit the activity of glucosylceramide synthase, an enzyme involved in sphingolipid metabolism, leading to altered levels of ceramide and other sphingolipids . Additionally, amyloid beta-peptide(25-35) can modulate the activity of enzymes involved in ROS production and antioxidant defense, such as superoxide dismutase (SOD) and glutathione peroxidase . These metabolic interactions contribute to the peptide’s cytotoxic effects and its role in neurodegeneration.
Transport and Distribution
The transport and distribution of amyloid beta-peptide(25-35) within cells and tissues are influenced by its interactions with various transporters and binding proteins. This peptide can bind to cell membranes and accumulate in lipid-rich regions, such as lipid rafts . Additionally, amyloid beta-peptide(25-35) can be transported across the blood-brain barrier via interaction with RAGE . Once inside the brain, the peptide can distribute to different regions, including the hippocampus and cortex, where it exerts its neurotoxic effects . Understanding these transport and distribution mechanisms is crucial for developing targeted therapeutic strategies.
Subcellular Localization
Amyloid beta-peptide(25-35) exhibits specific subcellular localization patterns that influence its activity and function. This peptide can localize to mitochondria, where it induces apoptotic effects and disrupts mitochondrial function . Additionally, amyloid beta-peptide(25-35) can interact with lysosomes and other organelles, leading to altered cellular homeostasis and increased oxidative stress . The subcellular localization of amyloid beta-peptide(25-35) is influenced by various factors, including its conformational state and post-translational modifications . Understanding these localization patterns is essential for elucidating the peptide’s molecular mechanisms and developing effective therapeutic interventions.
准备方法
合成路线和反应条件: β-淀粉样蛋白肽(25-35) 的制备通常涉及固相肽合成。这种方法允许将氨基酸依次添加到固定在固体树脂上的生长肽链上。 然后将肽从树脂上裂解并使用高效液相色谱法纯化 .
工业生产方法: β-淀粉样蛋白肽(25-35) 的工业生产遵循与实验室合成相同的原理,但规模更大。自动肽合成仪通常用于提高效率和一致性。 然后对肽进行纯化和表征,以确保其质量和纯度 .
化学反应分析
反应类型: β-淀粉样蛋白肽(25-35) 可以进行各种化学反应,包括氧化、还原和聚集。 肽内甲硫氨酸残基的氧化会导致亚砜的形成,这可能会改变其生物活性 .
常用试剂和条件: β-淀粉样蛋白肽(25-35) 反应中常用的试剂包括过氧化氢等氧化剂和二硫苏糖醇等还原剂。 聚集研究通常涉及使用十二烷基硫酸钠等去污剂来模拟膜环境 .
形成的主要产物: β-淀粉样蛋白肽(25-35) 反应形成的主要产物包括肽的氧化和还原形式,以及寡聚体和纤维等聚集物种 .
科学研究应用
β-淀粉样蛋白肽(25-35) 广泛用于科学研究,以研究阿尔茨海默病的机制。它用作模型肽来研究聚集过程、神经毒性和潜在的治疗干预。在化学中,它用于研究肽相互作用和构象变化。 在生物学和医学中,它被用来理解神经退行性疾病的细胞和分子机制 .
相似化合物的比较
β-淀粉样蛋白肽(25-35) 在模拟全长 β-淀粉样蛋白肽的神经毒性作用方面是独一无二的。类似的化合物包括 β-淀粉样蛋白肽的其他片段,例如 β-淀粉样蛋白肽(1-42) 和 β-淀粉样蛋白肽(1-40)。这些片段也表现出神经毒性,但它们在聚集行为和特定的分子相互作用方面有所不同。 β-淀粉样蛋白肽(25-35) 通常用作更简单的模型来研究全长肽的复杂行为 .
属性
IUPAC Name |
2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHBNMPFWRHGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H81N13O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392197 | |
| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1060.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131602-53-4 | |
| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Aβ25-35 interact with its target and what are the downstream effects?
A1: While the precise target of Aβ25-35 remains elusive, research suggests it strongly interacts with cell membranes. [] This interaction disrupts the lipid bilayer, potentially impacting the function of membrane-bound proteins like ion channels and receptors. [] Consequently, Aβ25-35 exposure leads to various downstream effects, including:
- Increased intracellular calcium: Aβ25-35 elevates intracellular calcium levels ([Ca2+]i), a critical event in neuronal dysfunction. [] This calcium overload can disrupt numerous cellular processes, eventually leading to cell death.
- Oxidative stress: Aβ25-35 induces oxidative stress by increasing reactive oxygen species (ROS) production and decreasing antioxidant enzyme activity. [, , ] This imbalance further contributes to neuronal damage.
- Mitochondrial dysfunction: Aβ25-35 can disrupt mitochondrial membrane potential, impacting energy production and ultimately promoting apoptosis. [, ]
- Apoptosis: Aβ25-35 induces neuronal apoptosis through various pathways, including caspase activation and changes in Bcl-2 family protein expression. [, , ]
- Inflammatory response: Aβ25-35 can activate microglia, the brain's resident immune cells, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). [, ] This inflammatory cascade further exacerbates neuronal damage.
Q2: Does Aβ25-35 affect sphingolipid metabolism?
A2: Yes, recent research suggests Aβ25-35 inhibits Glucosylceramide Synthase (GCS), an enzyme crucial for ceramide glycosylation. [] This inhibition disrupts the balance of sphingolipids, potentially contributing to Aβ25-35 induced cytotoxicity.
Q3: What is the role of the Notch-1 signaling pathway in Aβ25-35 induced neurotoxicity?
A3: Studies indicate that Aβ25-35 can activate the Notch-1 signaling pathway in PC12 cells. [] Inhibiting this pathway appears to protect against Aβ25-35 induced apoptosis, suggesting it plays a role in mediating the peptide's toxic effects.
Q4: What is the molecular formula and weight of Aβ25-35?
A4: The molecular formula of Aβ25-35 is C152H252N42O42S. Its molecular weight is approximately 3515.9 g/mol.
Q5: What is known about the structural characteristics of Aβ25-35?
A5: Aβ25-35 has a high affinity for lipid environments, adopting an alpha-helical structure within lipid membranes. [, ] This structure contrasts with its more flexible conformation in aqueous solutions. [, ] The N-terminal region of the peptide remains largely disordered regardless of the environment. []
Q6: How stable is Aβ25-35?
A6: Aβ25-35, like other Aβ fragments, is prone to aggregation. This aggregation process is influenced by factors like concentration, temperature, and pH.
Q7: What are some potential therapeutic strategies being explored to counteract the effects of Aβ25-35?
A7: Research focusing on mitigating Aβ25-35 induced neurotoxicity investigates various avenues:
- Antioxidant therapy: Compounds with antioxidant properties, such as melatonin and bilobalide, have shown promise in protecting neurons from Aβ25-35 induced oxidative damage. [, , ]
- Anti-inflammatory agents: Reducing Aβ25-35 triggered inflammation using anti-inflammatory agents could offer neuroprotection. []
Q8: Are there any natural compounds that exhibit protective effects against Aβ25-35 induced neurotoxicity?
A8: Yes, several natural compounds have shown promising results in preclinical studies:
- Melatonin: This neurohormone demonstrates protective effects against Aβ25-35 induced oxidative stress, apoptosis, and cognitive impairment in animal models. [, , ]
- Bilobalide: A constituent of Ginkgo biloba extract, bilobalide, exhibits antioxidant properties and protects PC12 cells from Aβ25-35 induced cytotoxicity. []
- Luteolin: This flavonoid found in various plants demonstrates antioxidant and anti-inflammatory effects, protecting rat cerebral microvascular endothelial cells from Aβ25-35 induced damage. []
- Osthole: A natural coumarin derivative, osthole, exhibits neuroprotective effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) in astrocytes induced by Aβ25-35. []
- Valeriana officinalis extracts: Extracts from this plant, traditionally used for its sedative properties, exhibit neuroprotective effects against Aβ25-35 toxicity, potentially by modulating calcium influx and oxidative stress. []
Q9: What is the significance of Aβ25-35 in AD research?
A9: Despite being a synthetic fragment, Aβ25-35 serves as a simplified model to study Aβ toxicity. Its consistent neurotoxic properties and reproducible effects make it valuable for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



